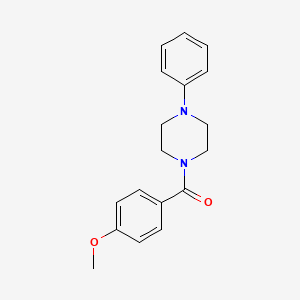

1-(4-methoxybenzoyl)-4-phenylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCTVWOWUWCETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351817 | |

| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-90-7 | |

| Record name | Piperazine, 1-(4-methoxybenzoyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Methoxybenzoyl 4 Phenylpiperazine and Analogues

Established Synthetic Pathways for Piperazine (B1678402) Core Structures

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of many pharmaceuticals. nih.govresearchgate.net Its synthesis has been approached through various classical and modern techniques.

Amidation and Acylation Reactions in Piperazine Synthesis

Amidation and acylation are fundamental reactions for modifying the piperazine core. These reactions typically involve the reaction of a piperazine derivative with a carboxylic acid or its activated form, such as an acyl chloride or anhydride. chemicalbook.comnih.govkhanacademy.org For instance, the synthesis of piperazinyl amides can be achieved by reacting a carboxylic acid with an N-Boc-protected piperazine in the presence of activating agents, followed by deprotection. nih.gov This method offers high yields and avoids the formation of bis-amide byproducts that can occur with unprotected piperazine. nih.gov The choice of acylating agent, whether an acyl chloride or an anhydride, can influence the reaction's speed and efficiency. sciencemadness.org

Another approach involves the direct acylation of piperazine. However, this can lead to a mixture of mono- and di-acylated products. To circumvent this, one of the nitrogen atoms of piperazine can be protected, for example, as a mono-hydrogen phosphate (B84403) salt, to ensure selective acylation of the other nitrogen. sciencemadness.org

Ring-Closing Strategies for Piperazine Formation

The construction of the piperazine ring itself can be accomplished through several ring-closing strategies. A traditional method involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, though this often requires high temperatures and long reaction times. nih.gov More contemporary methods focus on the cyclization of linear diamine precursors. mdpi.comresearchgate.net

One innovative strategy involves a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov This method allows for the introduction of substituents on the carbon atoms of the piperazine ring. nih.gov Other modern approaches include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols. organic-chemistry.org

Synthesis of the 4-Methoxybenzoyl Moiety and its Precursors

The 4-methoxybenzoyl group is a crucial component of the target molecule. Its precursor, 4-methoxybenzoyl chloride, is commonly synthesized from 4-methoxybenzoic acid. A prevalent method involves the direct chlorination of 4-methoxybenzoic acid using thionyl chloride. chemicalbook.comchemicalbook.com This reaction can be performed in a solvent like dichloromethane (B109758) at room temperature in the presence of a catalyst such as DMF. chemicalbook.com Another established method uses thionyl chloride in refluxing benzene (B151609) with N,N-dimethylformamide. prepchem.com

Alternative, more environmentally conscious methods have been developed to avoid the use of thionyl chloride, which is corrosive and produces hazardous byproducts like hydrogen chloride and sulfur dioxide. guidechem.com One such method involves the acylation reaction of trichloromethylbenzene with p-methoxybenzoic acid using a Lewis acid catalyst at elevated temperatures. guidechem.com The chlorination of 4-methoxybenzoyl chloride itself can be performed using molecular chlorine at high temperatures to produce 4-trichloromethoxybenzoyl chloride. google.com

Coupling Reactions for Integrating Phenyl and Benzoyl Moieties with Piperazine

The formation of the C-N bonds to attach the phenyl and benzoyl groups to the piperazine core is a critical step in the synthesis of 1-(4-methoxybenzoyl)-4-phenylpiperazine. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose. nih.govresearchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of N-arylpiperazines from aryl halides and piperazine under relatively mild conditions. nih.govwikipedia.org The development of various generations of palladium-ligand systems has expanded the scope of this reaction to include a wide range of aryl halides (chlorides, bromides, iodides, and triflates) and amines. nih.govwikipedia.org

Recent advancements have led to rapid Buchwald-Hartwig amination protocols that can be completed in as little as 10 minutes under aerobic conditions, and even solvent-free "green" procedures have been reported. nih.govorganic-chemistry.org These methods provide an efficient and synthetically useful route to N-arylpiperazines. nih.gov

The Ullmann condensation is another method for N-arylation, often catalyzed by copper. mdpi.comorganic-chemistry.org This reaction can be used to couple aryl halides with piperazine, though it may require harsher conditions than the Buchwald-Hartwig reaction. wikipedia.org More recent developments in copper-catalyzed N-arylation utilize arylboronic acids and proceed under milder, often room-temperature, conditions. organic-chemistry.org

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, a related compound, has been achieved by the N-arylation of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene. core.ac.uk This highlights the general applicability of N-arylation reactions in constructing such molecules.

Design and Synthesis of Novel Analogues of this compound

The piperazine scaffold is highly amenable to modification, allowing for the creation of diverse libraries of analogues with potentially improved pharmacological properties. nih.gov

Structure-Guided Derivatization Approaches

Structure-guided derivatization involves making specific modifications to the lead compound, this compound, based on an understanding of its structure-activity relationships (SAR). This can involve altering the substituents on the phenyl or benzoyl rings, or modifying the piperazine core itself.

For example, studies on related arylpiperazine derivatives have shown that the nature of the substituent on the phenyl ring can significantly impact biological activity. nih.gov Electron-withdrawing groups on the phenyl ring have been shown to decrease binding affinity to certain receptors. nih.gov

Derivatization can also involve introducing different functional groups or heterocyclic rings to the core structure. For instance, novel thiazolinylphenyl-piperazines have been synthesized and evaluated for their biological activity. nih.gov The synthesis of such analogues often employs the same fundamental reactions discussed previously, such as N-arylation and acylation, but with a wider variety of starting materials to introduce structural diversity. nih.govnih.gov

The synthesis of hybrid molecules, where the piperazine scaffold is combined with other pharmacophores, is another common strategy. nih.gov For example, piperazine-substituted dihydrofuran derivatives have been synthesized via radical cyclization reactions. nih.gov

The development of new synthetic methods continues to facilitate the creation of novel analogues. For instance, photoredox catalysis has been employed for the direct C-H functionalization of piperazines, allowing for the introduction of alkyl or heteroaryl groups at the α-position to the nitrogen. mdpi.com

Below is a table summarizing some of the key reactions involved in the synthesis and derivatization of this compound and its analogues.

| Reaction Type | Reactants | Product | Key Features | References |

| Amidation | N-Boc-piperazine, Carboxylic Acid | Piperazinyl Amide | High yield, avoids bis-amide byproducts. | nih.gov |

| Acylation | Piperazine, Acyl Chloride/Anhydride | Acylpiperazine | Can lead to mono- or di-acylated products. | chemicalbook.comsciencemadness.org |

| Buchwald-Hartwig Amination | Aryl Halide, Piperazine | N-Arylpiperazine | Palladium-catalyzed, versatile, mild conditions. | nih.govresearchgate.netwikipedia.org |

| Ullmann Condensation | Aryl Halide, Piperazine | N-Arylpiperazine | Copper-catalyzed, may require harsher conditions. | mdpi.comorganic-chemistry.org |

| Ring-Closing Cyclization | Bis(oximinoalkyl)amine | Substituted Piperazine | Allows for C-atom substitution on the piperazine ring. | mdpi.comnih.gov |

| Photoredox C-H Functionalization | Piperazine, Heteroarene | α-Heteroarylpiperazine | Direct functionalization of the piperazine core. | mdpi.com |

Combinatorial Chemistry Approaches in Piperazine Library Generation

Combinatorial synthesis of piperazine libraries, including analogues of this compound, can be broadly categorized into solid-phase and solution-phase synthesis. Both approaches aim to systematically and efficiently combine a set of chemical building blocks in various combinations.

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) has been a cornerstone in the construction of piperazine libraries. imperial.ac.uk This methodology involves attaching a piperazine scaffold to a solid support (resin), followed by a series of chemical transformations. acs.org The key advantage of SPOS is the simplification of the purification process, as excess reagents and by-products can be removed by simple washing and filtration. acs.org

A common strategy involves attaching the piperazine core to a resin, often via a carbamate (B1207046) linkage. acs.org The synthesis can then proceed by derivatizing the free nitrogen atom. For a library of 1-acyl-4-arylpiperazines, one nitrogen of the piperazine ring would be functionalized with a variety of acyl groups (like the 4-methoxybenzoyl group) while the other is attached to different aryl moieties (like the phenyl group). A 160-member library of piperazine derivatives was successfully produced by combining novel piperazine scaffolds with eight different sulfonyl chlorides/acid chlorides and ten different amines. researchgate.net

The final products are cleaved from the resin in the last step. For instance, Kaiser oxime resin has been utilized for the solid-phase synthesis of piperazinediones, where cleavage from the support occurs under mild conditions. nih.gov

Solution-Phase Synthesis:

Liquid-phase combinatorial synthesis offers an alternative where the reactions are carried out in solution. This approach can utilize soluble polymers as supports, which allows for homogeneous reaction conditions while still enabling easy precipitation and purification of the products. nih.gov A notable method for the synthesis of benzylpiperazines involves nucleophilic benzylic substitution and N-acylation on a soluble polymer support, resulting in high yields and excellent purity after simple precipitation and washing. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique in solution-phase chemistry for accelerating the synthesis of monosubstituted piperazine derivatives, often leading to high yields and purity while reducing reaction times. nih.gov

Building Blocks for Library Generation:

The diversity of a piperazine library is determined by the variety of building blocks used. For analogues of this compound, the library can be expanded by varying two primary components:

Acylating Agents: A diverse range of carboxylic acids, acid chlorides, or sulfonyl chlorides can be used in place of 4-methoxybenzoyl chloride to introduce different functionalities at the N1 position.

Arylating Agents: Various substituted phenyl boronic acids or aryl halides can be used in coupling reactions to introduce different aryl groups at the N4 position, modifying the phenyl ring.

The following table illustrates potential building blocks for generating a diverse library based on the this compound scaffold.

| Scaffold Position | Building Block Type | Examples |

| N1-Acyl Group | Carboxylic Acids / Acid Chlorides | Benzoyl chloride, 4-Nitrobenzoyl chloride, 2-Furoyl chloride, Cyclohexanecarbonyl chloride |

| N4-Aryl Group | Aryl Halides / Boronic Acids | 4-Fluorophenylboronic acid, 3-Chlorophenylboronic acid, 4-Tolylboronic acid, 1-Naphthylboronic acid |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound analogues are critical steps to ensure the chemical integrity and purity of the compounds. A combination of techniques is often employed.

Chromatographic Methods:

Column chromatography is a fundamental purification technique for piperazine derivatives. nih.govnih.gov Silica gel is commonly used as the stationary phase, with a variety of solvent systems (eluents) to separate the desired compound from impurities. For example, a mixture of chloroform (B151607) and acetone (B3395972) has been used as an eluent for the purification of piperazine-substituted dihydrofuran derivatives. nih.gov For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is often utilized.

Crystallization:

Crystallization is a powerful technique for obtaining highly pure solid compounds. For analogues of this compound, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, crystallization by slow evaporation from a suitable solvent like ethyl acetate (B1210297) has been shown to yield high-purity crystals suitable for X-ray diffraction studies. nih.gov This method relies on the principle that the desired compound will preferentially form a crystalline solid from a saturated solution, leaving impurities behind in the solvent.

Extraction and Washing:

Liquid-liquid extraction is a common work-up procedure to separate the crude product from the reaction mixture. This typically involves dissolving the reaction mixture in an organic solvent and washing it successively with acidic, basic, and neutral aqueous solutions. For instance, an organic fraction containing a piperazine derivative can be washed with an aqueous hydrochloric acid solution, followed by a saturated sodium hydrogencarbonate solution, and finally with brine to remove acidic and basic impurities. nih.gov The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed. nih.govnih.gov

Precipitation:

In some cases, particularly in liquid-phase combinatorial synthesis using polymer supports, the desired product can be isolated by simple precipitation. nih.gov By changing the solvent composition, the polymer-supported product can be made to precipitate out of the solution, allowing for its separation by filtration, followed by washing to remove any soluble impurities. nih.gov

The table below summarizes the common purification techniques and their applications in the synthesis of piperazine derivatives.

| Purification Technique | Principle | Application in Piperazine Synthesis |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Isolation of final products and intermediates from reaction mixtures. nih.govnih.gov |

| Crystallization | Formation of a pure solid crystalline structure from a solution. | Final purification step to obtain high-purity solid compounds. nih.gov |

| Acid-Base Extraction | Separation based on the differential solubility of acidic and basic compounds in aqueous and organic phases. | Removal of acidic and basic impurities during work-up. nih.gov |

| Precipitation | Induction of solid formation from a solution. | Isolation of products in polymer-supported liquid-phase synthesis. nih.gov |

Advanced Molecular Characterization and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-(4-methoxybenzoyl)-4-phenylpiperazine, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to elucidate its conformational dynamics.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the three main structural components: the 4-methoxyphenyl (B3050149) group, the phenyl group, and the piperazine (B1678402) ring.

Aromatic Protons: The protons on the 4-methoxybenzoyl group would appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the unsubstituted phenyl group attached to the piperazine nitrogen would likely show a more complex multiplet pattern, integrating to five protons.

Piperazine Protons: The eight protons on the piperazine ring would appear as multiplets. Due to the amide bond, the electronic environment of the protons on the two sides of the piperazine ring is different. The four protons adjacent to the benzoyl carbonyl group would be deshielded and resonate at a lower field compared to the four protons adjacent to the phenyl-substituted nitrogen.

Methoxy (B1213986) Protons: A sharp singlet, integrating to three protons, would be observed for the methoxy group (-OCH₃), typically in the range of δ 3.7-3.9 ppm.

Expected ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Protons ortho to carbonyl (benzoyl) |

| ~6.95 | d | 2H | Protons meta to carbonyl (benzoyl) |

| ~7.30-7.15 | m | 2H | Ortho-protons of phenyl ring |

| ~7.00-6.85 | m | 3H | Meta- and para-protons of phenyl ring |

| ~3.85 | s | 3H | Methoxy (-OCH₃) protons |

| ~3.80-3.60 | m | 4H | Piperazine protons adjacent to C=O |

| ~3.20-3.00 | m | 4H | Piperazine protons adjacent to N-phenyl |

Note: The exact chemical shifts and multiplicities are predictive and would require experimental verification.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Carbonyl Carbon: A signal for the amide carbonyl carbon would be present in the downfield region, typically around δ 165-175 ppm.

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be highly shielded, while the carbons of the benzoyl and phenyl rings would have characteristic shifts based on their substitution.

Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm). Similar to the protons, the carbons on either side of the piperazine ring would have different chemical shifts.

Methoxy Carbon: The methoxy carbon would give a signal around δ 55 ppm.

Expected ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Amide Carbonyl (C=O) |

| ~162.0 | C-O of methoxybenzoyl group |

| ~150.0 | Quaternary C of N-phenyl group |

| ~130.0-114.0 | Aromatic CH carbons |

| ~128.0 | Quaternary C of methoxybenzoyl group |

| ~55.5 | Methoxy (-OCH₃) carbon |

| ~48.0 | Piperazine carbons adjacent to N-phenyl |

| ~45.0 | Piperazine carbons adjacent to C=O |

Note: These are predicted chemical shift values.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the connectivity between the benzoyl group and the piperazine ring, and between the phenyl group and the piperazine ring, through correlations from the piperazine protons to the quaternary carbons of the aromatic rings.

The piperazine ring typically adopts a chair conformation to minimize steric strain. The presence of bulky substituents on the nitrogen atoms, like the phenyl and methoxybenzoyl groups, can influence the ring's conformational equilibrium. Variable-temperature NMR studies could provide insights into the energy barrier for the chair-to-chair interconversion of the piperazine ring. Additionally, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) could be used to determine the spatial proximity of different protons, providing evidence for the preferred conformation of the molecule in solution, including the relative orientation of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₈H₂₀N₂O₂), the expected exact mass would be calculated. The fragmentation pattern would likely involve the characteristic cleavage of the amide bond and the piperazine ring. Key fragments would correspond to the 4-methoxybenzoyl cation (m/z 135) and ions related to the N-phenylpiperazine moiety. Analysis of these fragments helps to confirm the connectivity of the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like this compound. In positive ion mode, the compound readily forms a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₈H₂₀N₂O₂ and a molecular weight of 296.36 g/mol , the expected mass-to-charge ratio (m/z) for this primary ion would be approximately 297.37.

The high-resolution mass spectrum provides an accurate mass measurement, which is crucial for confirming the elemental composition. The ESI-MS/MS spectrum, generated by inducing fragmentation of the parent ion, offers further structural insights, typically showing cleavage at the amide bond and within the piperazine ring. This technique is particularly useful for confirming the presence of the target analyte in complex mixtures with high sensitivity and specificity. mdpi.comnist.gov

Table 1: Predicted ESI-MS Data for this compound

| Molecular Formula | Molecular Weight ( g/mol ) | Ion Type | Predicted m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating volatile compounds and identifying them based on their mass spectra. researchgate.net For this compound, GC-MS analysis provides both the retention time, a measure of its passage through the chromatographic column, and a distinct fragmentation pattern upon electron ionization. auburn.edu

While a published spectrum for this specific molecule is not available, the fragmentation pattern can be reliably predicted based on the analysis of closely related methoxybenzoylpiperazines and phenylpiperazine derivatives. auburn.edu The electron ionization process is expected to induce specific cleavages:

Alpha-cleavage adjacent to the carbonyl group, yielding the stable 4-methoxybenzoyl cation at m/z 135. This is often a prominent peak.

Fragmentation of the phenylpiperazine moiety . This can lead to a fragment at m/z 161, corresponding to the 1-phenylpiperazine (B188723) radical cation, or further breakdown of the piperazine ring, producing characteristic ions at lower m/z values.

The combination of a unique retention time and this specific fragmentation pattern allows for unambiguous identification and assessment of purity in a given sample. mdpi.comauburn.edu

Table 2: Predicted Major Fragment Ions in GC-MS for this compound

| m/z | Predicted Fragment |

|---|---|

| 296 | Molecular Ion [M]⁺ |

| 161 | [C₁₀H₁₃N₂]⁺ (Phenylpiperazine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Based on data from analogous compounds like 1-phenylpiperazine and other aroyl piperazines, the following peaks are expected. researchgate.netnih.gov

A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration is anticipated in the region of 1640-1660 cm⁻¹. The presence of the methoxy group on the aromatic ring is confirmed by a distinct C-O-C stretching vibration for the aryl ether, typically observed near 1250 cm⁻¹. Furthermore, the spectrum will display multiple bands related to the piperazine and phenyl rings, including C-N stretching of the tertiary amines in the piperazine ring (around 1150-1200 cm⁻¹) and C-H stretching vibrations for both aromatic and aliphatic protons (typically above and below 3000 cm⁻¹, respectively).

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3050 | Aromatic C-H | Stretch |

| ~2800-2950 | Aliphatic C-H (piperazine) | Stretch |

| ~1640-1660 | Amide C=O | Stretch |

| ~1510, ~1600 | Aromatic C=C | Stretch |

| ~1250 | Aryl-O-CH₃ | Asymmetric Stretch |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample, which is used to verify its empirical and molecular formula. For this compound, with the molecular formula C₁₈H₂₀N₂O₂, the theoretical elemental composition can be calculated precisely. Experimental results from elemental analysis of a purified sample are expected to align closely with these calculated values, typically within a margin of ±0.4%, confirming the compound's purity and elemental makeup. researchgate.netresearchgate.netnih.gov

Table 4: Elemental Composition of this compound

| Element | Symbol | Molecular Formula | Calculated % |

|---|---|---|---|

| Carbon | C | C₁₈H₂₀N₂O₂ | 72.95% |

| Hydrogen | H | C₁₈H₂₀N₂O₂ | 6.80% |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nist.gov Although the specific crystal structure of this compound has not been published, analysis of closely related compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, provides a strong basis for prediction. nih.gov

It is expected that this compound would crystallize in a common crystal system like monoclinic or orthorhombic. The analysis would reveal that the central piperazine ring adopts a stable chair conformation. It would also determine the precise bond lengths, bond angles, and torsion angles, including the rotational angle of the 4-methoxybenzoyl group relative to the plane of the piperazine ring. This detailed structural information is invaluable for understanding intermolecular interactions, such as C-H···O contacts, that dictate the crystal packing. nih.gov

Table 5: Expected Parameters from X-ray Crystallographic Analysis

| Parameter | Description | Predicted Finding |

|---|---|---|

| Crystal System | The geometry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ | Specific Å and ° values defining the unit cell |

| Conformation | 3D shape of the molecule | Piperazine ring in a chair conformation |

Pharmacological and Biological Activity Profiling in Pre Clinical and in Vitro Models

In Vitro Cell-Based Assays for Biological Response Assessment

In vitro studies utilizing cell-based assays are fundamental to understanding the cellular response to a chemical compound. For derivatives of 1-(4-methoxybenzoyl)-4-phenylpiperazine, these assays have demonstrated notable effects on cell proliferation, viability, and oxidative stress.

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF7)

A closely related compound, 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine, has been a subject of investigation for its anticancer properties. A study evaluating a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across a panel of human cancer cell lines. mdpi.comnih.govresearchgate.net This includes the MCF7 breast cancer cell line, a common model for this type of research.

The research highlighted that these piperazine (B1678402) derivatives exhibit potent cytotoxic effects, with a 50% growth inhibition (IC₅₀) observed at micromolar concentrations. mdpi.comresearchgate.net The antiproliferative activity was not limited to breast cancer cells; the compounds were also effective against cell lines derived from liver, colon, gastric, and endometrial cancers. mdpi.comnih.govresearchgate.net

Interactive Data Table: Cytotoxicity of 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5c) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HUH7 | Liver | Data not specified |

| FOCUS | Liver | Data not specified |

| MAHLAVU | Liver | Data not specified |

| HEPG2 | Liver | Data not specified |

| HEP3B | Liver | Data not specified |

| MCF7 | Breast | Data within µM range |

| BT20 | Breast | Data not specified |

| T47D | Breast | Data not specified |

| CAMA-1 | Breast | Data not specified |

| HCT-116 | Colon | Data not specified |

| KATO-3 | Gastric | Data not specified |

| MFE-296 | Endometrial | Data not specified |

Cellular Viability and Cytotoxicity Assessments (excluding safety profiles)

The primary mechanism of the observed antiproliferative activity is through cytotoxicity, leading to a reduction in viable cells. The evaluation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives confirmed high levels of cytotoxicity against the tested cancer cell lines. mdpi.comresearchgate.net The assays, such as the sulphorhodamine B (SRB) assay, measure cell density and are indicative of the compound's ability to induce cell death or inhibit proliferation. researchgate.net These findings underscore the potential of this chemical scaffold as a basis for developing new anticancer agents. nih.gov

Antioxidant Activity in Cellular Models

While direct studies on the antioxidant activity of this compound in cellular models were not found, research on related arylpiperazine derivatives suggests that this class of compounds possesses antioxidant potential. For instance, a novel arylpiperazine derivative, LQFM181, demonstrated significant antioxidant activity in vitro at both the neuronal membrane and cytoplasmic levels. nih.gov In in vivo models, LQFM181 showed a remarkable capacity to reduce markers of oxidative stress, such as malondialdehyde (MDA) and carbonyl protein levels, while increasing the activity of antioxidant enzymes like catalase and superoxide dismutase. nih.gov

Another study on para-alkoxy-phenylcarbamic acid esters containing a 4-phenylpiperazin-1-yl moiety investigated their ability to scavenge free radicals, indicating that the para-position of the alkoxy group was favorable for antioxidative efficiency. researchgate.net Similarly, the piperazine derivative LQFM180 also exhibited antioxidant activity in electroanalytical and DPPH assays. nih.gov These findings suggest that the this compound structure may also confer antioxidant properties.

Receptor Binding and Functional Assays

The arylpiperazine moiety is a well-established pharmacophore that interacts with various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine receptors.

Serotonin Receptor (e.g., 5-HT1A) Ligand Binding and Activation Studies

The 1-arylpiperazine scaffold is a key structural feature for high-affinity ligands of the serotonin 1A (5-HT1A) receptor. semanticscholar.org Numerous studies have confirmed that derivatives of this class exhibit significant binding to this receptor. For example, a series of o-methoxyphenylpiperazines with a terminal benzamide (B126) moiety, structurally analogous to the compound of interest, displayed good affinity for 5-HT1A receptors, with IC₅₀ values in the nanomolar range (10⁻⁷ to 10⁻⁸ M). nih.gov

Further research into other 1-aryl-4-alkylpiperazine derivatives has reported even higher affinities, with IC₅₀ values as low as 0.3 nM for the 5-HT1A receptor. nih.gov The introduction of a 2-methoxy substituent on the phenylpiperazine ring is a common strategy to enhance affinity for 5-HT1A receptors. bg.ac.rs A related piperazine derivative, LQFM180, also demonstrated binding to 5-HT1A receptors, albeit in the low micromolar range. nih.gov This collective evidence strongly suggests that this compound is likely to be a high-affinity ligand for the 5-HT1A receptor.

Dopamine and Adrenergic Receptor Interactions

In addition to serotonin receptors, the arylpiperazine structure is known to interact with dopaminergic and adrenergic systems. The same o-methoxyphenylpiperazine derivatives that showed high affinity for 5-HT1A receptors also demonstrated comparable affinity for the dopamine D2 receptor, with IC₅₀ values ranging from 10⁻⁷ to 10⁻⁸ M. nih.gov The related compound LQFM180 was also found to bind to D2 receptors. nih.gov

Furthermore, this class of compounds exhibits activity at adrenergic receptors. Studies on 1-aryl-4-alkylpiperazines have evaluated their binding to alpha-1 adrenergic receptors. nih.gov Specifically, the presence of an ortho-methoxy group on the phenyl moiety has been shown to increase binding affinity for alpha-1 adrenoceptors. nih.gov Novel 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have shown alpha-1 adrenergic affinity in the nanomolar range (22 nM to 250 nM). nih.gov The compound LQFM180 also displayed binding affinity for α₁B-adrenergic receptors. nih.gov These findings indicate that this compound likely possesses activity at both dopamine and adrenergic receptors, making it a multi-target ligand.

Histamine H4 Receptor Ligand Evaluation

The histamine H4 receptor (H4R) is a protein primarily expressed in immune cells and is considered a promising target for treating inflammatory and allergic conditions nih.govnih.govmdpi.com. Following a comprehensive search of scientific literature, no specific data evaluating the binding affinity or functional activity (agonist or antagonist) of this compound at the histamine H4 receptor could be located. While other piperazine-containing molecules have been investigated as H4R ligands, specific evaluation for this particular compound is not available in the reviewed literature mdpi.comresearchgate.net.

Vesicular Monoamine Transporter-2 (VMAT2) Inhibition Assays

Vesicular monoamine transporter 2 (VMAT2) is a critical protein for the transport of neurotransmitters like dopamine into synaptic vesicles nih.gov. Its inhibitors are used in the treatment of hyperkinetic movement disorders nih.gov. A thorough review of published research revealed no studies reporting the inhibitory activity or binding affinity (such as IC50 or Ki values) of this compound specifically against VMAT2. Research in this area has focused on other structural classes of inhibitors, including tetrabenazine derivatives and various diphenalkylpiperidines nih.govelifesciences.org.

Enzyme Inhibition Profiling

The inhibitory effects of this compound have been assessed against a range of enzymes implicated in various disease pathways.

α-Glucosidase and α-Amylase Inhibition Studies

Inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia nih.govwikipedia.org. Despite the investigation of numerous synthetic and natural compounds as inhibitors for these enzymes, no published studies were found that specifically report the IC50 values or inhibitory activity of this compound against either α-glucosidase or α-amylase researchgate.netresearchgate.netnih.govmedchemexpress.commdpi.comnih.govresearchgate.net.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. As such, LOX inhibitors are of interest for their anti-inflammatory potential. However, searches of scientific databases and literature did not yield any results on the evaluation of this compound as a lipoxygenase inhibitor.

Cholinesterase (AChE and BChE) Inhibition Assays

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease by increasing acetylcholine levels in the brain nih.govnih.govdrugbank.com. While many compounds containing piperidine or piperazine scaffolds have been designed and evaluated as cholinesterase inhibitors, there is no specific published data detailing the in vitro inhibitory activity (IC50 values) of this compound against either AChE or BChE researchgate.netresearchgate.neteuropeanreview.orgmdpi.comresearchgate.net.

Tyrosinase Inhibition Kinetics

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders nih.govnih.gov. The inhibitory potential of this compound against tyrosinase, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive), has not been reported in the available scientific literature. While related structures like benzaldehyde and anisic acid (p-methoxybenzoic acid) derivatives have been studied, data for the complete compound is absent mdpi.comresearchgate.netnih.govresearchgate.net.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling molecules, thereby influencing various physiological processes. Research into the effects of this compound on NAPE-PLD has revealed its inhibitory potential.

Recent studies have identified potent and selective inhibitors of NAPE-PLD, such as LEI-401, which has been shown to reduce NAE levels in the brains of mice. nih.gov While direct studies on this compound are not extensively available, the investigation of related sulfonamide derivatives has provided insights into the structural requirements for NAPE-PLD inhibition. researchgate.net For instance, the compound ARN19874, a quinazolinedione sulfonamide, has been identified as an inhibitor of NAPE-PLD. researchgate.net Under inflammatory conditions, the inhibition of synaptic transmission by the anandamide precursor N-arachidonoylphosphatidylethanolamine (20:4-NAPE) is mediated by TRPV1 receptors, and this effect can be blocked by the NAPE-PLD inhibitor LEI-401, highlighting the role of this enzyme in nociceptive signaling. frontiersin.org Further research is necessary to fully elucidate the specific inhibitory activity and mechanism of action of this compound on NAPE-PLD.

Pharmacological Evaluation in In Vivo Animal Models (non-human)

Anxiolytic-like Effects in Rodent Behavioral Models (e.g., Elevated Plus Maze, Open Field)

The potential anxiolytic (anxiety-reducing) effects of this compound have been investigated using standard rodent behavioral models. These tests are designed to assess anxiety-like behaviors by capitalizing on the natural conflict between the exploratory drive of rodents and their aversion to open, brightly lit, or elevated spaces.

The Open Field Test (OFT) is another common model used to assess anxiety and locomotor activity. northumbria.ac.ukresearchgate.net In this test, rodents are placed in a novel, open arena, and their exploratory behavior is monitored. Anxiolytic compounds are expected to increase exploration of the central, more exposed area of the field. Conversely, anxiogenic compounds like m-chlorophenylpiperazine (mCPP) have been shown to alter behavior in the OFT. nih.gov It is important to note that some prototypical anxiolytics, such as benzodiazepines, have failed to consistently demonstrate anxiolytic effects in the open field test in certain mouse strains. nih.gov

Table 1: Anxiolytic-like Effects of a Related Piperazine Derivative in Rodent Models

| Behavioral Test | Compound | Effect |

|---|---|---|

| Elevated Plus Maze | (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) | Increased time and entries in open arms nih.gov |

Antidepressant-like Effects in Rodent Behavioral Models (e.g., Forced Swimming Test)

The Forced Swimming Test (FST) is a widely used rodent behavioral model to screen for potential antidepressant drugs. nih.govnih.govresearchgate.net The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant medications are known to reduce the duration of this immobility, suggesting an increase in escape-directed behavior.

While direct studies evaluating the antidepressant-like effects of this compound in the FST are limited, research on other compounds acting on neurotransmitter systems implicated in depression provides a relevant context. For example, antagonists of neurokinin receptors have been shown to decrease immobility time in the FST, with an efficacy comparable to traditional antidepressants like amitriptyline and desipramine. nih.gov Furthermore, antagonists of metabotropic glutamate receptors (mGluR1 and mGluR5) have also demonstrated antidepressant-like effects in the FST in rats. nih.gov The response to antidepressants in the FST can also be strain-dependent in mice, highlighting the importance of genetic factors in drug sensitivity. researchgate.net

Table 2: Effects of Various Compounds on Immobility Time in the Forced Swimming Test

| Compound Class | Specific Compound(s) | Effect on Immobility Time |

|---|---|---|

| Neurokinin Receptor Antagonists | CP-96,345, SR 48968, SR 142801 | Decreased nih.gov |

| mGluR1/mGluR5 Antagonists | EMQMCM, MTEP | Decreased nih.gov |

Anticonvulsant Screening in Mouse Models

The potential anticonvulsant properties of piperazine derivatives have been a subject of interest in the search for new anti-epileptic drugs. Screening for anticonvulsant activity is typically conducted in mouse models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scMet) seizure threshold test. nih.govresearchgate.net

A study evaluating a series of 1,4-substituted piperazine derivatives for anticonvulsant activity found that the compounds were moderately effective in the MES and scMet assays. nih.govresearchgate.net Notably, some of these derivatives were associated with neurotoxicity. nih.govresearchgate.net One compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated good activity in the six-hertz (6-Hz) seizure test, a model for therapy-resistant partial seizures, with 100% protection at a dose of 100 mg/kg without neurotoxic effects. nih.govresearchgate.net The MES test is considered a valuable preclinical model for identifying compounds that may be effective against tonic-clonic and partial seizures in humans. mdpi.com

Table 3: Anticonvulsant Activity of a Related Piperazine Derivative

| Seizure Model | Compound | Outcome |

|---|

Antimalarial Activity in P. berghei Sporozoite Models

Malaria remains a significant global health concern, and the search for new antimalarial agents is ongoing. The rodent malaria parasite Plasmodium berghei is a commonly used model to screen for the antimalarial activity of new compounds. nih.govnih.gov

Research into the antimalarial potential of piperazine derivatives has shown promising results. A study focused on derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine demonstrated activity against P. berghei. nih.gov Several of these compounds were found to be active against the parasite, indicating that the piperazine scaffold is a viable starting point for the development of new antimalarial drugs. nih.gov While this study did not specifically test this compound, the findings suggest that related structures possess antimalarial properties. The in vitro susceptibility of P. berghei to various antimalarial drugs is a key parameter in the early stages of drug discovery. researchgate.net

Anti-inflammatory Activity in Rodent Models

Inflammation is a complex biological response implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a major focus of pharmaceutical research. mdpi.com Rodent models of inflammation, such as carrageenan-induced paw edema, are commonly used to evaluate the anti-inflammatory potential of novel compounds. nih.govexplorationpub.commdpi.com

While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, studies on other piperazine derivatives have shown significant anti-inflammatory effects. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) reduced edema formation in the carrageenan-induced paw edema test and decreased the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in a pleurisy model. nih.gov The inhibition of cyclooxygenase (COX) enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), and the development of selective COX-2 inhibitors is aimed at reducing gastrointestinal side effects. mdpi.com

Table 4: Anti-inflammatory Effects of a Related Piperazine Derivative

| Inflammatory Model | Compound | Key Findings |

|---|---|---|

| Carrageenan-induced paw edema | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduced edema formation nih.gov |

Antitrypanosomal Activity in Protozoan Disease Models

Research into the therapeutic potential of synthetic compounds has identified this compound as a molecule with activity against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have been conducted to evaluate its inhibitory effects on different life cycle stages of the parasite.

Initial screenings have demonstrated that this compound exhibits inhibitory activity against the epimastigote stage of Trypanosoma cruzi. jst.go.jp Epimastigotes are a replicative form of the parasite found in the gut of the insect vector. In a study evaluating a series of synthetic heterocyclic compounds, this compound was shown to have a half-maximal inhibitory concentration (IC50) greater than 100 μg/mL against the Y strain of T. cruzi epimastigotes. jst.go.jp This indicates a certain level of biological activity, although it is considered to be of low potency in this specific assay.

The following table summarizes the reported in vitro antitrypanosomal activity of this compound.

| Compound | Parasite | Parasite Stage | Strain | IC50 (µg/mL) |

| This compound | Trypanosoma cruzi | Epimastigote | Y | >100 |

Further detailed investigations, including activity against the clinically relevant trypomastigote and amastigote forms of the parasite, are necessary to fully elucidate the antitrypanosomal potential of this compound.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Targets and Pathways

The molecular targets for phenylpiperazine derivatives are diverse, reflecting the versatility of this chemical scaffold. While direct studies on 1-(4-methoxybenzoyl)-4-phenylpiperazine are specific, the broader class of phenylpiperazine-containing molecules has been shown to interact with several key cellular components.

One of the primary targets for compounds containing a phenylpiperazine moiety is the family of DNA topoisomerases, particularly topoisomerase II (Topo II). nih.gov These enzymes are critical for managing DNA topology during processes like replication and transcription, making them established targets for anticancer agents. nih.gov Derivatives of 1,2-benzothiazine featuring a phenylpiperazine substituent have been designed and evaluated as potential Topo II inhibitors. nih.gov

Additionally, piperazine-based structures have been developed as antagonists for various receptors. For instance, they form the basis for antagonists of the P2X4 receptor, a ligand-gated ion channel implicated in neuroinflammation and chronic pain. nih.gov Other research has focused on developing selective antagonists for α1-adrenergic receptors (α1-ARs), which are involved in smooth muscle contraction, and kappa opioid receptors. frontiersin.orgnih.gov The methoxybenzoyl group, on the other hand, is a feature in some compounds that target tubulin polymerization or the Wnt/β-catenin signaling pathway. nih.govnih.gov

Table 1: Potential Molecular Targets for Phenylpiperazine and Methoxybenzoyl Scaffolds

| Target Class | Specific Target | Associated Activity | Reference |

|---|---|---|---|

| Enzyme | DNA Topoisomerase IIα | Inhibition | nih.govnih.gov |

| Receptor | P2X4 Receptor | Antagonism | nih.gov |

| Receptor | α1-Adrenergic Receptors (α1A/α1D) | Antagonism | frontiersin.org |

| Receptor | Kappa Opioid Receptor | Antagonism | nih.gov |

| Signaling Pathway | Wnt/β-catenin Pathway | Inhibition | nih.gov |

Receptor Agonism/Antagonism Mechanisms

Compounds containing the piperazine (B1678402) core structure have been extensively investigated as receptor antagonists. The mechanism of action typically involves the molecule binding to a receptor without activating it, thereby blocking the endogenous ligand from binding and eliciting a biological response.

For example, piperazine-based antagonists of the P2X4 receptor have been developed, building on the structural framework of paroxetine. nih.gov These compounds compete with ATP, the natural ligand, for binding to the receptor, which prevents the ion channel from opening. nih.gov Similarly, a derivative of naftopidil, which contains a methoxyphenylpiperazine group, acts as a potent antagonist for α1D- and α1A-adrenergic receptors. frontiersin.org This antagonism is crucial for its effects on smooth muscle tone. frontiersin.org In the realm of opioid receptors, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists, leading to the development of potent and selective kappa opioid receptor antagonists. nih.gov

Enzyme Kinetic Analysis and Inhibition Mechanisms

Enzyme inhibition is a key mechanism for many pharmacologically active compounds. Inhibitors can act reversibly or irreversibly and are often classified as competitive, non-competitive, or uncompetitive based on their kinetics.

Competitive Inhibition : A competitive inhibitor vies with the substrate for the enzyme's active site. libretexts.org The inhibitor's effectiveness is dependent on its concentration relative to the substrate. libretexts.org Kinetic analyses using Lineweaver-Burk plots can identify this mechanism, which is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). Studies on certain sulfonamide derivatives containing a 4-methoxyphenethylamine (B56431) structure have shown competitive inhibition of acetylcholinesterase. peerj.com

Non-competitive Inhibition : In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.org This type of inhibition reduces the Vmax but does not affect the Km. libretexts.org Kinetic studies of some 1,2,4-triazole (B32235) derivatives have demonstrated a non-competitive mechanism against alkaline phosphatase, with a determined inhibition constant (Ki) of 1.15 μM for the most potent compound. researchgate.net

The metabolic fate of the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) has been studied, providing insight into potential enzyme kinetics. The O-demethylation of MeOPP, a major metabolic step, is catalyzed primarily by the cytochrome P450 enzyme CYP2D6. nih.gov Enzyme kinetic analysis of this reaction in human liver microsomes (pHLM) and with cDNA-expressed CYP2D6 revealed key parameters. nih.gov

Table 2: Enzyme Kinetic Parameters for the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP)

| Enzyme Source | Apparent Km (μM) | Apparent Vmax | Reference |

|---|---|---|---|

| cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min⁻¹ pmol⁻¹ CYP | nih.gov |

These data indicate that CYP2D6 is the high-affinity enzyme responsible for this metabolic pathway. nih.gov

DNA Binding and Topoisomerase IIα Interaction Studies

DNA topoisomerase IIα (Topo IIα) is an essential enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage. nih.gov Drugs that target this enzyme often act as "topoisomerase poisons," which stabilize the covalent complex formed between the enzyme and DNA (cleavage complex). nih.govoncohemakey.com This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. nih.gov

Molecular docking studies on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety suggest a potential mechanism of interaction. nih.gov In these models, the phenylpiperazine part of the molecule intercalates between DNA base pairs, engaging in π-π stacking interactions. nih.gov This positions the rest of the molecule to form hydrogen bonds with amino acid residues in the Topo IIα protein and with the DNA backbone, stabilizing the cleavage complex. nih.gov This dual interaction with both DNA and the enzyme is characteristic of many Topo II inhibitors. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct receptor or enzyme inhibition, phenylpiperazine and methoxybenzoyl derivatives can modulate complex intracellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes.

One such pathway is the Wnt/β-catenin signaling cascade, which plays a role in cell proliferation and differentiation. nih.gov A novel pyrrole (B145914) derivative containing a trimethoxybenzoyl group was found to suppress this pathway by downregulating its target genes, ultimately leading to apoptosis. nih.gov Another study on a piperazine-derived α1-antagonist, HJZ-12, revealed that it could induce apoptosis in benign prostatic hyperplasia cells through an α1-independent mechanism. frontiersin.org RNA-sequencing analysis identified that this effect was mediated by the downregulation of anti-apoptotic genes, including B-lymphoma Mo-MLV insertion region 1 (Bmi-1). frontiersin.org Furthermore, some compounds can trigger major stress signaling pathways, mimicking the effects of reactive oxygen species (ROS) and driving cells toward autophagy. nih.gov

Investigation of Metabolic Biotransformation in Biological Systems (pre-clinical)

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a compound structurally analogous to the core of this compound, was studied in rats. nih.gov The primary metabolic transformation observed was O-demethylation, which converts the methoxy (B1213986) group into a hydroxyl group, forming 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov Further studies using human liver microsomes confirmed that this O-demethylation is the major metabolic step and is predominantly carried out by the enzyme CYP2D6. nih.gov The activity of this enzyme was significantly inhibited by quinidine, a specific CYP2D6 inhibitor, confirming its primary role. nih.gov These findings suggest that the methoxy group on the benzoyl ring of this compound is a likely site for metabolic modification in biological systems. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methoxyphenyl)piperazine (MeOPP) |

| 1-(4-hydroxyphenyl)piperazine (4-HO-PP) |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) |

| 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) |

| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide |

| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide |

| Doxorubicin |

| Methotrexate |

| Naftopidil |

| Paroxetine |

Structure Activity Relationship Sar and Lead Optimization Studies of 1 4 Methoxybenzoyl 4 Phenylpiperazine

The exploration of 1-(4-methoxybenzoyl)-4-phenylpiperazine and its analogs is a classic example of medicinal chemistry's endeavor to understand how a molecule's chemical structure relates to its biological activity. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically dissecting the molecule to identify which parts are essential for its function. This knowledge is then applied in lead optimization to design new compounds with enhanced properties such as increased potency, better selectivity, and improved metabolic stability.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 1-(4-methoxybenzoyl)-4-phenylpiperazine, to the binding site of a macromolecular target, typically a protein or nucleic acid.

Molecular docking simulations are crucial for predicting how phenylpiperazine derivatives position themselves within the active site of a biological target. These predictions are quantified by a scoring function that estimates the binding affinity, often expressed as a binding energy value.

Studies on various phenylpiperazine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were evaluated for their inhibitory potential against several enzymes. researchgate.net Similarly, research on other derivatives targeting the C-C chemokine receptor type 1 (CCR1) has been conducted to understand their inhibitory mechanisms. nih.gov In the context of anticancer research, docking studies showed that certain new phenylpiperazine derivatives of 1,2-benzothiazine can bind to the DNA-topoisomerase II (Topo II) complex. nih.govmdpi.com

The binding affinities of these related compounds are determined to identify the most promising candidates for further development. For example, in a study of compounds targeting alpha-adrenoceptors, derivatives featuring a 1-(o-methoxyphenyl)piperazine moiety, which is structurally related to the subject compound, displayed high affinity, with Ki values in the low nanomolar range. nih.gov

Table 1: Binding Affinity of a Related Phenylpiperazine Derivative

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1-adrenoceptor | 2.1 nM nih.gov |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-receptor complex.

For example, in a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives as CCR1 antagonists, docking results highlighted that the residue Tyr113 was crucial for anchoring the ligands in the active site through hydrogen bonding. nih.gov In another investigation, the benzothiazine and phenylpiperazine rings of synthesized compounds were found to be responsible for π-type interactions with aromatic amino acids in the nucleic acid binding domain of Topo II. mdpi.com Understanding these key interactions is vital for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to enhance its binding affinity and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for investigating the electronic structure and properties of molecules. researchgate.net DFT is a computationally efficient method that delivers a good compromise between accuracy and computational cost, making it a standard tool for studying molecular systems. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT calculations are used to determine these properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.comjmchemsci.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. ejosat.com.tr A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. For some heterocyclic compounds, this energy gap has been calculated to understand charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with biological receptors and other molecules. researchgate.net

Table 2: Electronic Properties of a Related Compound from DFT Calculations

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3.00 eV researchgate.net | Indicates molecular stability and reactivity ejosat.com.tr |

Note: The value presented is for a related organostannoxane compound and serves as an example of the application of this analysis.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Quantum chemical calculations can be used to explore the conformational landscape of a molecule like this compound. By calculating the energy of different possible conformations (rotational isomers or rotamers), researchers can identify the most stable, low-energy structures. This is essential because the molecule typically binds to its biological target in one of these low-energy conformations. Structural studies on related arylpiperazine compounds have shown that the central piperazine (B1678402) ring typically adopts a stable chair conformation. mdpi.com

DFT and other quantum chemical methods can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comdergipark.org.tr By calculating theoretical spectra and comparing them with experimental data, researchers can confirm the molecular structure and assign specific spectral features to the vibrations of particular bonds or the chemical environment of specific atoms. This synergy between theoretical calculations and experimental spectroscopy is a powerful approach for the structural elucidation of newly synthesized compounds. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. For this compound, MD simulations are crucial for understanding the dynamic nature of its binding to a biological target, such as a receptor or enzyme. Unlike static docking models, which provide a single snapshot of the binding pose, MD simulations reveal the stability of these interactions, the conformational changes in both the ligand and the protein, and the key energetic contributions to binding affinity. nih.govacs.orgnih.gov

In a typical MD simulation study, the compound-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal critical information. For instance, researchers can monitor the Root Mean Square Deviation (RMSD) of the ligand to assess its stability within the binding pocket; a stable RMSD plot indicates a stable binding mode. nih.gov Concurrently, the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein interact most significantly with the compound.

Furthermore, MD simulations are used to calculate the binding free energy, which provides a quantitative estimate of the ligand's affinity for its target. nih.gov This data is invaluable for comparing different derivatives of the this compound scaffold and prioritizing those with the most favorable binding energetics for synthesis and experimental testing. acs.orgnih.gov

| Parameter | Description | Illustrative Finding for this compound |

|---|---|---|

| RMSD (Ligand) | Measures the average deviation of the ligand's position from a reference structure, indicating binding stability. | Low and stable RMSD (< 2.0 Å) over a 100 ns simulation, suggesting a stable binding pose. |

| RMSF (Protein Residues) | Indicates the flexibility of individual amino acid residues in the protein upon ligand binding. | Reduced fluctuations in active site residues (e.g., Tyr120, Phe250), indicating their involvement in key interactions. |

| Binding Free Energy (ΔG) | Calculated energy of binding, predicting the affinity of the ligand for the target. | -45.5 kcal/mol, indicating a strong and favorable binding interaction. |

| Key Interactions | Identifies persistent hydrogen bonds, hydrophobic contacts, or π-π stacking throughout the simulation. | Stable hydrogen bond with Gln150; π-π stacking between the phenyl ring and Trp300. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) for Research Compound Prioritization

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule determines its ability to reach the target site in the body, remain there for a sufficient duration, and be cleared without causing undue harm. researchgate.netiapchem.org In silico ADMET prediction uses computational models to forecast these properties based on the chemical structure of a compound like this compound. d-nb.infonih.gov

These predictive models are built from large datasets of experimentally measured properties and employ machine learning algorithms and quantitative structure-activity relationships (QSAR). iapchem.org For a research compound, early ADMET profiling is essential for identifying potential liabilities that could lead to failure in later stages of drug development. researchgate.net For example, predictions can assess human intestinal absorption (HIA) to gauge oral bioavailability, or blood-brain barrier (BBB) penetration, which is critical for compounds targeting the central nervous system. researchgate.net Models also predict interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and potential toxicities like carcinogenicity or hepatotoxicity. researchgate.net By screening compounds like this compound through a battery of ADMET predictions, researchers can prioritize candidates with the most promising drug-like profiles. researchgate.net

| ADMET Property | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | High | Compound is likely to cross into the CNS. |

| P-glycoprotein Substrate | No | Not likely to be removed from the CNS by efflux pumps. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter | Substrate | Likely cleared via renal excretion. |

| Toxicity | Carcinogenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify novel compounds with the potential to bind to a specific biological target. patsnap.comresearchgate.net A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule's biological activity. dergipark.org.tr These features are arranged in a specific three-dimensional geometry. nih.gov

For a compound like this compound, a pharmacophore model can be generated based on its structure and known interactions with a target (structure-based) or by comparing it with a set of other known active molecules (ligand-based). nih.gov The resulting model serves as a 3D query to search large chemical databases, a process known as virtual screening. diva-portal.orgacs.org This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore predicted to be active. nih.gov

Virtual screening using a pharmacophore derived from the this compound scaffold can uncover new chemical entities that retain the key binding features but have different core structures. kuleuven.be This is a highly effective strategy for scaffold hopping and discovering novel intellectual property. The hits identified from the virtual screen are then prioritized for further computational analysis, such as molecular docking and MD simulations, before being selected for experimental validation. dergipark.org.tr

| Pharmacophoric Feature | Description | Location in this compound |

|---|---|---|

| Aromatic Ring (AR1) | A planar, cyclic, aromatic system capable of π-π stacking. | Phenyl group attached to the piperazine ring. |

| Aromatic Ring (AR2) | A second aromatic system, often involved in hydrophobic or aromatic interactions. | Methoxybenzoyl group. |

| Hydrogen Bond Acceptor (HBA1) | An atom capable of accepting a hydrogen bond. | Oxygen atom of the carbonyl group. |

| Hydrogen Bond Acceptor (HBA2) | A second hydrogen bond acceptor feature. | Oxygen atom of the methoxy (B1213986) group. |

| Positive Ionizable (PI) | A group that is likely to be protonated at physiological pH, often involved in ionic interactions. | Nitrogen atom of the piperazine ring (distal to the phenyl group). |

| Hydrophobic Center (HY) | A non-polar region of the molecule. | The piperazine ring itself can contribute to hydrophobic interactions. |

Pre Clinical Pharmacokinetic and Biodistribution Investigations in Animal Models

Bioanalytical Method Development for Quantification in Biological Matrices

Accurate quantification of 1-(4-methoxybenzoyl)-4-phenylpiperazine in biological samples such as plasma and various tissues is fundamental to all pharmacokinetic studies. The development of a robust and sensitive bioanalytical method is, therefore, the first critical step.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like this compound due to its high selectivity, sensitivity, and speed. While specific methods for this exact compound are not detailed in publicly available literature, the methodology for analogous piperazine (B1678402) derivatives is well-established.

For instance, a bioanalytical LC-MS/MS method for the piperazine-containing antineoplastic prototype, LQFM018, was developed and validated for rat plasma. nih.gov This method utilized a C18 chromatographic column and a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov Such a method would likely be adaptable for this compound. The selection of specific precursor and product ions for the compound and an appropriate internal standard would be necessary for method development, ensuring specificity and accuracy. The validation of such a method typically includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). dovepress.com For example, a validated method for another N-phenylpiperazine derivative demonstrated good linearity over a specific concentration range and a low LLOQ, which is crucial for detecting low concentrations of the drug in later pharmacokinetic phases.

Sample Preparation Techniques for Animal Tissues and Biofluids

Before analysis by LC-MS/MS, the analyte must be extracted from the complex biological matrix of plasma or tissue homogenates. Common sample preparation techniques for piperazine derivatives include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein precipitation is a straightforward method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, after which the supernatant containing the drug is collected for analysis. nih.gov LLE uses a water-immiscible organic solvent to extract the drug from the aqueous biological fluid. For the piperazine derivative LQFM018, a simple LLE method using methyl tert-butyl ether (MTBE) was employed. nih.gov SPE offers a more selective extraction by using a solid sorbent to retain the analyte of interest while impurities are washed away. The choice of sample preparation technique depends on the physicochemical properties of this compound, the required level of cleanliness of the extract, and the desired throughput. For tissue samples, an initial homogenization step is required to break down the tissue structure before applying one of these extraction techniques.

Absorption Studies in Animal Models (e.g., Oral Bioavailability)